N-cyclopropyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
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Overview
Description
N-cyclopropyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide: is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a thieno[3,4-b][1,4]dioxine ring, and a carboxamide group
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine with a thieno[3,4-b][1,4]dioxine derivative in the presence of a coupling agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry: N-cyclopropyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide is used as an intermediate in organic synthesis, particularly in the preparation of complex heterocyclic compounds
Biology and Medicine: In biological research, this compound is studied for its potential as a ligand in drug design. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, the compound is explored for its use in the production of advanced materials, including conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
- 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
- Hydroxymethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine
- 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde
Comparison: N-cyclopropyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the carboxamide group enhances its ability to form hydrogen bonds, making it a versatile intermediate in organic synthesis and a potential ligand in drug design.
Properties
IUPAC Name |
N-cyclopropyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-10(11-6-1-2-6)9-8-7(5-15-9)13-3-4-14-8/h5-6H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNGHBPNBCRMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C3C(=CS2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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